2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester
Description
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a heterocyclic compound featuring a dihydrobenzoxazole core fused with a trifluoromethyl (-CF₃) substituent and an acetic acid methyl ester moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a common feature in pharmaceuticals and agrochemicals . The ester group likely serves as a prodrug element, improving bioavailability through hydrolysis to the active carboxylic acid form .
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)-3H-1,3-benzoxazol-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-17-9(16)6-10(11(12,13)14)15-7-4-2-3-5-8(7)18-10/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTPZCHKOXFJOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(NC2=CC=CC=C2O1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form the intermediate 2-(trifluoromethyl)benzoxazole. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-acetic acid.
Reduction: Formation of 2-(trifluoromethyl)-2,3-dihydrobenzoxazole-2-ethanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzoxazole moiety can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
a) Methyl 2-(2,3-Dihydrobenzofuran-5-yl)acetate
- Structure : Replaces the benzoxazole ring with a dihydrobenzofuran system.
- Key Differences: The oxygen atom in benzofuran is part of the fused ring, whereas benzoxazole contains both oxygen and nitrogen.
- Applications : Dihydrobenzofuran esters are prevalent in fragrances and pharmaceuticals but lack the trifluoromethyl group’s metabolic resistance .
b) 2-(Diethylamino)ethyl 2-(2-Methyl-1,3-benzodioxol-2-yl)acetate Citrate
- Structure: Incorporates a benzodioxole ring and a diethylaminoethyl ester.
- The citrate salt enhances solubility, unlike the methyl ester in the target compound .
c) Methyl 2-[3-(Trifluoromethyl)pyrazol-1-yl]acetate
Trifluoromethyl-Containing Pharmaceutical Derivatives
a) (R)-2-Methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic Acid Methyl Ester
- Structure : Contains dual trifluoromethyl groups on a pyridine-phenyl scaffold.
b) 7-[[4-(2-Bromoethoxy)-2,3-difluorophenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
Esters with Agrochemically Relevant Substituents
a) Triflusulfuron Methyl Ester
- Structure : A sulfonylurea herbicide with a trifluoromethyl-substituted triazine.
- Key Differences : The triazine ring enables photosynthesis inhibition, while the benzoxazole core may target different biological pathways .
b) Methyl 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetate
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula C₁₁H₁₀F₃NO₃.
Table 2: Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
Overview
2-(Trifluoromethyl)-2,3-dihydrobenzoxazole 2-acetic acid methyl ester is a synthetic compound that belongs to the class of benzoxazole derivatives. Its unique structure, characterized by the presence of a trifluoromethyl group and an acetic acid methyl ester, imparts distinct physicochemical properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-hydroxybenzaldehyde with trifluoroacetic anhydride to form an intermediate, which is then reacted with methyl bromoacetate in the presence of a base such as sodium hydride. This synthetic route allows for the production of the compound with high purity and yield .
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Weight | 261.20 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P (octanol-water partition coefficient) | High (indicates lipophilicity) |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The benzoxazole moiety is known to bind to various enzymes and receptors, modulating their activity and leading to various biological effects .
Antimicrobial Properties
Research indicates that compounds similar to 2-(Trifluoromethyl)-2,3-dihydrobenzoxazole derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that benzoxazole derivatives can inhibit bacterial growth and possess antifungal activity . The specific biological assays for this compound are yet to be extensively documented; however, its structural analogs have shown promising results against various pathogens.
Anticancer Activity
Preliminary studies suggest potential anticancer properties for this compound. The mechanism may involve the inhibition of specific kinases or enzymes involved in cancer cell proliferation. For example, related compounds have been evaluated for their efficacy against cancer cell lines, indicating that modifications in the benzoxazole structure can enhance bioactivity .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Compounds within the benzoxazole class have been reported to exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound could be explored further in inflammatory disease models.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating various benzoxazole derivatives found that modifications at the trifluoromethyl position significantly enhanced antibacterial activity against Gram-positive bacteria . Although specific data on this compound were not included, it suggests a pathway for further exploration.
- Anticancer Studies : A related compound was shown to inhibit c-KIT kinase activity effectively, which is crucial in certain cancers such as gastrointestinal stromal tumors (GISTs). This finding supports the hypothesis that similar structural compounds may possess anticancer properties .
- Inflammation Models : In vitro studies demonstrated that benzoxazole derivatives could reduce inflammation markers in macrophage cell lines. This indicates a potential therapeutic application for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
